molecular formula C19H25F3N4O2 B6606003 N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid CAS No. 2253644-42-5

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid

Cat. No. B6606003
CAS RN: 2253644-42-5
M. Wt: 398.4 g/mol
InChI Key: VPWDUZCAJTZVLG-UHFFFAOYSA-N
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Description

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid (NAMPGTFA) is an organic compound consisting of a guanidine group that is covalently linked to two adamantyl groups and two pyridine rings. It is a small molecule that has been used in a variety of scientific research applications, including as a synthetic inhibitor of protein kinases and as an imaging agent for positron emission tomography (PET).

Scientific Research Applications

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid has been used in a variety of scientific research applications. It has been used as a synthetic inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in cells. It has also been used as an imaging agent for positron emission tomography (PET) to study the structure and function of the brain.

Mechanism of Action

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid is a small molecule inhibitor of protein kinases. It binds to the active site of the enzyme, blocking its ability to phosphorylate proteins and thus inhibiting its activity. It has also been shown to bind to the active sites of other enzymes, such as phosphodiesterases and protein phosphatases, and to modulate their activity.
Biochemical and Physiological Effects
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid has been shown to inhibit the activity of protein kinases in vitro, and to modulate the activity of other enzymes in vitro and in vivo. In addition, it has been shown to have an anti-inflammatory effect in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid is a small molecule that is relatively easy to synthesize and that has been used in a variety of scientific research applications. It is a potent inhibitor of protein kinases, and it has been used to study the structure and function of the brain. However, it is not suitable for use in humans due to its potential toxicity.

Future Directions

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid has a wide range of potential applications in scientific research. It could be used to study the structure and function of enzymes, to develop inhibitors of protein kinases and other enzymes, to develop imaging agents for PET scanning, and to study the mechanisms of disease. It could also be used in drug discovery and development, to develop new drugs for the treatment of diseases. In addition, it could be used in the development of new diagnostic tests for the early detection of diseases.

Synthesis Methods

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid is synthesized by reacting adamantyl bromide with 2-amino-4-methylpyridine in the presence of triethylamine, then reacting the resulting product with trifluoroacetic anhydride. The reaction yields N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid as the main product, with minor amounts of byproducts.

properties

IUPAC Name

2-(2-adamantylmethyl)-1-pyridin-2-ylguanidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4.C2HF3O2/c18-17(21-16-3-1-2-4-19-16)20-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h1-4,11-15H,5-10H2,(H3,18,19,20,21);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWDUZCAJTZVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CN=C(N)NC4=CC=CC=N4.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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